1,2-Docosahexanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine is a phospholipid that contains docosahexaenoic acid (DHA) at the sn-2 position of the glycerol backbone. It is a member of the omega-3 fatty acid family and plays a crucial role in various biological processes. This compound is known for its potential anti-angiogenic properties and its ability to modulate cellular functions through interactions with specific molecular targets .
Mechanism of Action
Target of Action
It’s known that phosphatidylcholine species, which this compound is a part of, are key components of cell membranes and play crucial roles in cellular processes .
Mode of Action
As a phosphatidylcholine, it may be involved in the formation of micelles, liposomes, and other types of artificial membranes .
Biochemical Pathways
Phosphatidylcholines are known to be involved in a variety of cellular processes, including membrane fluidity and signaling .
Result of Action
As a phosphatidylcholine, it may contribute to the structural integrity of cell membranes and play a role in cell signaling .
Biochemical Analysis
Biochemical Properties
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it exerts an anti-angiogenesis effect through activating PPARγ . The nature of these interactions is primarily through the ester bond linking DHA at the sn-2 position of the phospholipid .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly declines the proliferation, migration, tube formation of human umbilical vein endothelial cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of docosahexaenoic acid with glycerophosphocholine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves enzymatic transacylation processes. These processes utilize enzymes like phospholipase A2 to transfer docosahexaenoic acid to the sn-2 position of glycerophosphocholine, resulting in the desired phospholipid .
Chemical Reactions Analysis
Types of Reactions
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds of the docosahexaenoic acid moiety.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by enzymes such as phospholipases.
Substitution: The choline headgroup can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes like phospholipase A2 and phospholipase D are commonly used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of docosahexaenoic acid.
Hydrolysis: Glycerophosphocholine and free docosahexaenoic acid.
Substitution: Phospholipids with modified headgroups.
Scientific Research Applications
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for its potential anti-angiogenic and anti-inflammatory properties, as well as its role in neuroprotection.
Industry: Utilized in the formulation of liposomes for drug delivery and as a component in nutritional supplements
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine: Contains a stearic acid moiety at the sn-1 position instead of docosahexaenoic acid.
1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: Contains docosahexaenoic acid at both the sn-1 and sn-2 positions.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Contains octanoic acid moieties at both positions
Uniqueness
1,2-Docosahexanoyl-sn-glycero-3-phosphocholine is unique due to its specific configuration, which allows it to incorporate docosahexaenoic acid at the sn-2 position. This configuration is crucial for its biological activity, particularly its ability to activate PPARγ and exert anti-angiogenic effects .
Properties
IUPAC Name |
[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,26-29,32-35,38-41,50H,6-7,12-13,18-19,24-25,30-31,36-37,42-49H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-,40-38-,41-39-/t50-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQWAMTMYIQMG-SVUPRYTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H80NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008748 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99296-81-8 | |
Record name | 1,2-Docosahexanoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82NM81DCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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